[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a heterocyclic compound that contains both a fluorinated thiophene ring and a methylated pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the following steps:
Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through the halogenation of thiophene followed by fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Methylated Pyrrole Ring: The methylated pyrrole ring can be synthesized through the reaction of pyrrole with methyl iodide in the presence of a base such as potassium carbonate.
Coupling of the Two Rings: The final step involves coupling the fluorinated thiophene ring with the methylated pyrrole ring using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated synthesis platforms and optimization of reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated thiophene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the thiophene ring.
Scientific Research Applications
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and conductive polymers.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as 1-methylpyrrole and 2,5-dimethylpyrrole.
Uniqueness
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the presence of both a fluorinated thiophene ring and a methylated pyrrole ring in its structure. This combination of structural features imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13FN2S |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H13FN2S/c1-14-6-2-3-9(14)7-13-8-10-4-5-11(12)15-10/h2-6,13H,7-8H2,1H3 |
InChI Key |
DUCFWTPXOFNMBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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